tert-Butyl 6-bromo-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 6-bromo-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C13H14BrNO2 . It has been used as a reactant for the preparation of potent plant-growth inhibitors, cannabinoid CB2 receptor ligands, analogues of isomeridianin G, and as an inhibitor of the Yersinia pestis salicylate adenylation domain YbtE .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to the 6th position of an indole ring, which is further connected to a carboxylate group that is esterified with a tert-butyl group . A detailed structural analysis would require advanced computational methods or experimental techniques such as X-ray crystallography .
Scientific Research Applications
Synthesis and Chemical Applications
Palladium-Catalyzed Intramolecular Annulation
tert-Butyl 6-bromo-1H-indole-1-carboxylate derivatives have been used in palladium-catalyzed intramolecular annulation reactions. These reactions lead to the synthesis of gamma-carboline derivatives, which have potential applications in pharmaceuticals and materials science (Zhang & Larock, 2003).
Preparation of 5-HT6 Antagonists
An efficient synthesis method using this compound derivatives was developed for the preparation of potent 5-HT6 antagonists, which are significant in neuropharmacology (Isherwood et al., 2012).
Crystal Structure Analysis
The crystal structure of this compound derivatives was analyzed, providing insights into their molecular configuration, which is crucial for understanding their reactivity and interaction in various chemical processes (Thenmozhi et al., 2009).
Selective Aerobic Oxidation Catalysis
These compounds have been used as catalysts in the selective aerobic oxidation of allylic and benzylic alcohols, demonstrating their utility in organic synthesis (Shen et al., 2012).
Indoles and Anilines Synthesis
tert-Butyl sulfinamide derivatives, related to this compound, have been employed in the synthesis of indoles and anilines, which are key structures in many pharmaceuticals (Prakash et al., 2011).
Spirocyclic Indoline Lactone Synthesis
The tert-butyl derivatives have been used in the synthesis of spirocyclic indoline lactones, contributing to the development of novel organic compounds with potential applications in drug design and material science (Hodges et al., 2004).
Future Directions
The future directions for research on “tert-Butyl 6-bromo-1H-indole-1-carboxylate” could include further exploration of its synthesis, chemical reactivity, and potential biological activities. Given its use as a reactant for the preparation of various biologically active compounds , it could be of interest in the development of new pharmaceuticals or agrochemicals.
Mechanism of Action
Target of Action
Tert-Butyl 6-bromo-1H-indole-1-carboxylate, also known as 1-BOC-6-Bromoindole, is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders, including cancer and microbial infections, has attracted increasing attention in recent years .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . The bromine atom in 1-BOC-6-Bromoindole could potentially enhance its reactivity, allowing it to form covalent bonds with target proteins.
Biochemical Pathways
Given the biological activities of indole derivatives, it can be inferred that 1-boc-6-bromoindole may influence pathways related to cell proliferation, apoptosis, and microbial growth .
Pharmacokinetics
The tert-butyl group in 1-boc-6-bromoindole could potentially enhance its lipophilicity, which may influence its absorption and distribution .
Result of Action
Based on the known biological activities of indole derivatives, it can be speculated that 1-boc-6-bromoindole may exert anti-cancer, anti-microbial, and other therapeutic effects .
Properties
IUPAC Name |
tert-butyl 6-bromoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOWFTDOMYJYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466289 | |
Record name | 1-BOC-6-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147621-26-9 | |
Record name | 1-BOC-6-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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